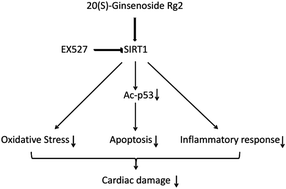20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1
RSC Advances Pub Date: 2018-07-02 DOI: 10.1039/C8RA02316F
Abstract
Previously we demonstrated that 20(S)-ginsenoside Rg2 protects cardiomyocytes from H2O2-induced injury by inhibiting reactive oxygen species (ROS) production, increasing intracellular levels of antioxidants and attenuating apoptosis. We explored the protective effect of 20(S)-ginsenoside Rg2 on myocardial ischemia/reperfusion (MI/R) injury and to clarify its potential mechanism of action. Rats were exposed to 20(S)-ginsenoside Rg2 in the presence/absence of the silent information regulator SIRT(1) inhibitor EX527 and then subjected to MI/R. 20(S)-Ginsenoside Rg2 conferred a cardioprotective effect by improving post-ischemic cardiac function, decreasing infarct size, reducing the apoptotic index, diminishing expression of creatine kinase-MB, aspartate aminotransferase and lactate dehydrogenase in serum, upregulating expression of SIRT1, B-cell lymphoma-2, procaspase-3 and procaspase-9, and downregulating expression of Bax and acetyl (Ac)-p53. Pretreatment with 20(S)-ginsenoside Rg2 also resulted in reduced myocardial superoxide generation, gp91phox expression, malondialdehyde content, cardiac pro-inflammatory markers and increased myocardial activities of superoxide dismutase, catalase and glutathione peroxidase. These results suggested that MI/R-induced oxidative stress and inflammation were attenuated significantly by 20(S)-ginsenoside Rg2. However, these protective effects were blocked by EX527, indicating that SIRT1 signaling may be involved in the pharmacological action of 20(S)-ginsenoside Rg2. Our results demonstrated that 20(S)-ginsenoside Rg2 attenuates MI/R injury by reducing oxidative stress and inflammatory responses via SIRT1 signaling.


Recommended Literature
- [1] Synthesis of bisarylethyne–peptide conjugates†
- [2] Jamming transition in solutions containing organogelator molecules of amino-acid type: rheological and calorimetry experiments†
- [3] Contents list
- [4] Back cover
- [5] A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence†
- [6] An air-stable radical with a redox-chameleonic amide†
- [7] Polar solvent effects on tartaric acid binding by aromatic oligoamide foldamer capsules†
- [8] Ultra-low temperature synthesis of Ge-based optical materials and devices on Si using GeH3Cl†
- [9] Synthesis and reactivity of 1,8-bis(imino)carbazolide complexes of iron, cobalt and manganese
- [10] ITIC surface modification to achieve synergistic electron transport layer enhancement for planar-type perovskite solar cells with efficiency exceeding 20%†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 138667-25-1
-
CAS no.: 10162-82-0









